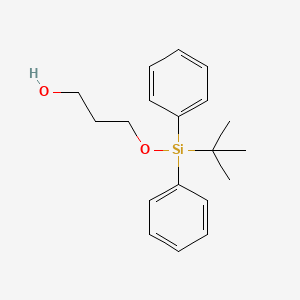

3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol

Vue d'ensemble

Description

The compound "3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol" is a silicon-containing organic molecule that is likely to be used as an intermediate in the synthesis of various chemical compounds. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related tert-butyl and silyl compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of tert-butyl groups as protecting groups or intermediates in the preparation of more complex molecules. For example, the 3-(N-tert-butylcarboxamido)-1-propyl group has been used as a phosphate/thiophosphate protecting group for solid-phase oligonucleotide synthesis, indicating the utility of tert-butyl groups in synthetic chemistry . Additionally, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involved an intramolecular lactonization reaction, which could be relevant to the synthesis of "3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol" if similar cyclization strategies are applicable .

Molecular Structure Analysis

The molecular structure of related tert-butyl compounds has been characterized using techniques such as NMR spectroscopy and X-ray diffraction analysis. For instance, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure . This suggests that "3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol" could also be characterized using similar methods to determine its precise molecular geometry.

Chemical Reactions Analysis

The tert-butyl group is known to participate in various chemical reactions. For example, tert-butyl nitrite has been used to mediate the synthesis of 1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes . This demonstrates the reactivity of tert-butyl groups in the presence of nitrite reagents. In the context of "3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol," the tert-butyl group may influence the reactivity of the molecule, particularly in reactions involving the silyl ether moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl and silyl-containing compounds can vary widely depending on their specific structures. For instance, the synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes involved the separation of diastereomers, indicating the importance of stereochemistry in determining the properties of such compounds . The compound "3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol" may exhibit unique physical and chemical properties due to the presence of both tert-butyl and diphenylsilyl groups, which could affect its solubility, boiling point, and reactivity.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

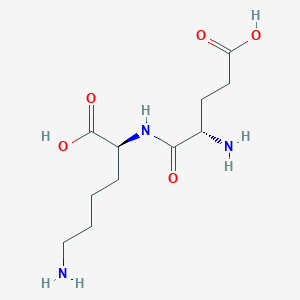

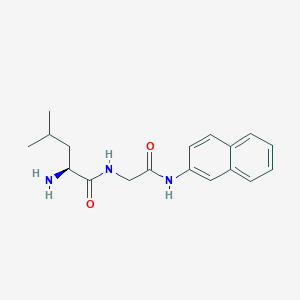

3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol and related compounds are often used in organic synthesis. For instance, 3-(S)-[(tert-butyldiphenylsilyl)oxy]-2-butanone, a related compound, is used as a reactant and product in replacement reactions and silylation processes, demonstrating its utility in organic synthesis (Overman & Rishton, 2003). Additionally, 1-[(tert-butyldiphenylsilyl)oxy]-dec-3-en-5-ol is used as an intermediate in alkenylation and protection reactions (Wipf & Xu, 2003).

Spectroscopy and Molecular Characterization

These compounds are also subjects of spectroscopic studies. Mono-, di-, and tri-tert-butyl ethers of glycerol, including 3-tert-butoxy-propane-1,2-diol, have been characterized using molecular spectroscopy techniques, providing valuable information about their structure and properties (Jamróz et al., 2007).

Application in Asymmetric Synthesis

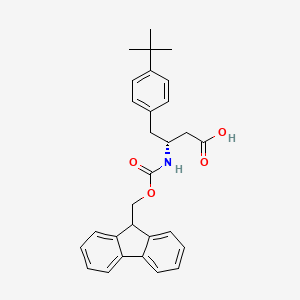

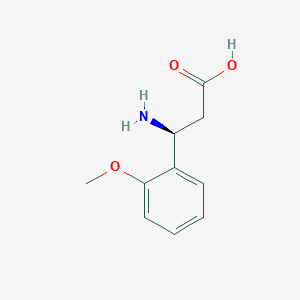

In asymmetric synthesis, certain derivatives of 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol are used. For example, lipase-catalyzed resolution of chiral 1,3-amino alcohols, including 3-amino-3-phenyl-1-tert-butyldimethylsilyloxy-propan-1-ol, has been explored, which is a valuable intermediate for producing specific enantiomers of therapeutic compounds like (S)-dapoxetine (Torre, Gotor‐Fernández & Gotor, 2006).

Catalytic and Medicinal Applications

These compounds are also studied for their catalytic properties. For instance, the oxidation of cyclohexene using different types of oxidants in the presence of new Co(II) phthalocyanine complexes synthesized from derivatives of 1,3-bis(naphthalen-1-yloxy)propan-2-ol has been investigated, revealing their potential as catalysts in chemical reactions (Aktaş et al., 2013).

ConclusionIn summary, 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol and its related compounds find diverse applications

Scientific Research Applications of 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol

Synthesis and Chemical Properties

3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol and related compounds are often used in organic synthesis. For instance, 3-(S)-[(tert-butyldiphenylsilyl)oxy]-2-butanone, a related compound, is used as a reactant and product in replacement reactions and silylation processes, demonstrating its utility in organic synthesis (Overman & Rishton, 2003). Additionally, 1-[(tert-butyldiphenylsilyl)oxy]-dec-3-en-5-ol is used as an intermediate in alkenylation and protection reactions (Wipf & Xu, 2003).

Spectroscopy and Molecular Characterization

These compounds are also subjects of spectroscopic studies. Mono-, di-, and tri-tert-butyl ethers of glycerol, including 3-tert-butoxy-propane-1,2-diol, have been characterized using molecular spectroscopy techniques, providing valuable information about their structure and properties (Jamróz et al., 2007).

Application in Asymmetric Synthesis

In asymmetric synthesis, certain derivatives of 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol are used. For example, lipase-catalyzed resolution of chiral 1,3-amino alcohols, including 3-amino-3-phenyl-1-tert-butyldimethylsilyloxy-propan-1-ol, has been explored, which is a valuable intermediate for producing specific enantiomers of therapeutic compounds like (S)-dapoxetine (Torre, Gotor‐Fernández & Gotor, 2006).

Safety And Hazards

Propriétés

IUPAC Name |

3-[tert-butyl(diphenyl)silyl]oxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2Si/c1-19(2,3)22(21-16-10-15-20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,20H,10,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAGJZSHKTYYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437295 | |

| Record name | 3-(tert-butyldiphenylsiloxy)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol | |

CAS RN |

127047-71-6 | |

| Record name | 3-(tert-butyldiphenylsiloxy)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.